
1-Iodo-3,5-dimethoxybenzene
Overview
Description
1-Iodo-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by an iodine atom and two methoxy groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3,5-dimethoxyaniline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs in a solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 3,5-dimethoxybenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction Reactions: The major product is 3,5-dimethoxybenzene.
Scientific Research Applications
Organic Synthesis
1-Iodo-3,5-dimethoxybenzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a versatile building block for various chemical reactions, including:
- Electrophilic Aromatic Substitution : The iodine atom acts as a leaving group, facilitating substitution reactions with electrophiles. This property is crucial for creating diverse derivatives of aromatic compounds.
- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals .
- Synthesis of Pharmaceuticals : The compound is used to synthesize biologically active molecules, including potential drug candidates targeting specific biological pathways. For instance, it may be involved in the development of new anti-cancer or anti-inflammatory agents .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential applications in drug development:
- Drug Design : Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The methoxy groups can influence the compound's lipophilicity and bioavailability .
- Biological Activity : Research indicates that derivatives of this compound may exhibit antimicrobial or anticancer properties. Studies are ongoing to evaluate these effects in vitro and in vivo .
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Liquid Crystals : this compound can be used in the formulation of liquid crystals for display technologies due to its ability to modify the optical properties of materials .
- Organic Semiconductors : Its incorporation into organic electronic devices can enhance charge transport properties. This application is particularly relevant in developing flexible electronic components and sensors .
Several studies highlight the applications of this compound:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives synthesized from this compound showed promising activity against breast cancer cell lines, indicating its potential as a lead compound for drug development .
- Development of Organic Photovoltaics : Research has shown that incorporating this compound into polymer matrices can improve the efficiency of organic solar cells by enhancing charge mobility .
Mechanism of Action
The mechanism of action of 1-iodo-3,5-dimethoxybenzene involves its ability to participate in electrophilic aromatic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The methoxy groups, being electron-donating, further stabilize the intermediate carbocation formed during the reaction. This dual effect makes the compound highly reactive in various chemical transformations.
Comparison with Similar Compounds
1-Iodo-3,5-dimethylbenzene: Similar in structure but with methyl groups instead of methoxy groups.
3,5-Dimethoxyiodobenzene: Another name for 1-iodo-3,5-dimethoxybenzene.
1,3-Dimethoxy-5-iodobenzene: Another isomeric form.
Uniqueness: this compound is unique due to the presence of both iodine and methoxy groups, which impart distinct reactivity and stability to the molecule. The combination of these substituents makes it a valuable compound in synthetic organic chemistry and various research applications.
Biological Activity
1-Iodo-3,5-dimethoxybenzene (CAS No. 25245-27-6) is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse sources.
This compound has the molecular formula and a molecular weight of 264.06 g/mol. The compound features a benzene ring substituted with iodine and two methoxy groups at the 3 and 5 positions. Its structure can be represented as:
This compound is characterized by high gastrointestinal absorption and permeability across biological membranes, making it a candidate for various pharmacological studies .
Synthesis
The synthesis of this compound can be achieved through several methods, including halogenation of the corresponding dimethoxybenzene derivatives. One notable method involves the palladium-catalyzed cross-coupling reactions with various coupling partners, yielding high purity products . The efficiency of these reactions is often enhanced by using solid catalysts that can be easily recovered and reused.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The presence of iodine in the structure may enhance its reactivity towards biological targets, potentially leading to the inhibition of tumor growth .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This inhibition can affect drug metabolism, highlighting the compound's relevance in pharmacokinetics and drug interactions .
Toxicological Profile
Toxicity studies reveal that long-term exposure to this compound does not produce chronic adverse health effects according to animal models. However, it is classified as having potential irritant properties on skin and eyes . It is essential to handle this compound with care to minimize exposure risks.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound could effectively reduce cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis .
- Enzyme Interaction : Another investigation focused on the compound's ability to inhibit CYP450 enzymes, suggesting implications for drug-drug interactions in patients receiving medications metabolized by these pathways .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-iodo-3,5-dimethoxybenzene, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via iodination of 3,5-dimethoxybenzene derivatives. A reported procedure involves purification by silica gel chromatography using a hexane/ethyl acetate (95:5) solvent system, yielding a white solid with 75% efficiency . Purity can be confirmed by thin-layer chromatography (TLC, Rf = 0.56) and spectroscopic analysis (NMR, IR). Key spectral data include:
- <sup>1</sup>H NMR (CDCl3): δ 6.85 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 3.76 (s, 6H) .
- <sup>13</sup>C NMR : δ 164.4, 116.1, 100.9, 94.4, 55.8 .
- IR : Peaks at 3069, 1258, 1026, 615 cm<sup>−1</sup> .
Q. How can researchers distinguish this compound from structurally similar aryl iodides using spectroscopic techniques?
- Methodological Answer : The symmetry of the 3,5-dimethoxy substituents creates a distinct <sup>1</sup>H NMR pattern: two doublets for the ortho-hydrogens and a triplet for the para-hydrogen. This contrasts with asymmetrical analogs (e.g., 1-iodo-3,4-dimethylbenzene), which exhibit split peaks due to reduced symmetry . IR analysis further differentiates via methoxy C–O stretching (1258 cm<sup>−1</sup>) and aromatic C–I vibrations (615 cm<sup>−1</sup>) .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of iodinated aromatic compounds like this compound, and how can they be addressed?
- Methodological Answer : Heavy atoms like iodine cause significant X-ray absorption, complicating data collection. Using high-intensity synchrotron radiation or shorter wavelengths can mitigate this. Software suites like SHELXL are critical for refining structures with anisotropic displacement parameters for iodine . For example, in related diiodo-dimethylbenzene derivatives, SHELXL resolved steric repulsion effects between iodine atoms, revealing bond-length distortions (~2.097 Å for C–I bonds) .
Q. How does this compound perform in cross-coupling reactions, and what factors influence its reactivity?
- Methodological Answer : The compound acts as an electrophilic partner in nickel-catalyzed 1,2-diarylation reactions. Its reactivity is enhanced by electron-donating methoxy groups, which stabilize the transition state. A study demonstrated 75–90% yields when coupled with aryl/alkenyl boronates under optimized conditions (Ni catalyst, 80°C, 12h). Steric hindrance from methoxy groups requires careful selection of coupling partners (e.g., avoiding bulky substituents) .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data may arise from impurities, solvent effects, or incorrect assignments. Cross-validate with:
Properties
IUPAC Name |
1-iodo-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMUEFLZAHIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348703 | |
Record name | 1-iodo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-27-6 | |
Record name | 1-iodo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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